2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a phenyl group
Scientific Research Applications
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its optical properties and potential use in fluorescence imaging.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which are present in the compound, have been widely studied in medicinal chemistry . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
The thiadiazole-containing compounds are known to interact strongly with biological targets . This interaction leads to changes in the cellular processes, which could be the basis for their biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are known to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the bioavailability of the compound.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, which suggests that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, due to its mesoionic nature, can cross cellular membranes and interact strongly with biological targets This allows it to exert a broad spectrum of biological activities
Cellular Effects
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . They are also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Coupling with the Phenyl Group: The phenyl group can be attached via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar inhibitory activities against SHP1.
Piperidine Derivatives: Compounds with piperidine rings that exhibit similar pharmacological properties.
Properties
IUPAC Name |
2-phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-15(13-6-4-3-5-7-13)16(21)20-10-8-14(9-11-20)22-17-19-18-12-23-17/h3-7,12,14-15H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKAMGQZOODCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.